9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine
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Overview
Description
9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine is a synthetic compound that belongs to the purine class of organic molecules Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide. The reaction conditions often require the use of a base, such as potassium carbonate, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside
- 5-hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)ethyl]-chromone
Uniqueness
9-ethyl-N-[2-(2-methoxyphenyl)ethyl]-9H-purin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its purine core and the presence of the methoxyphenyl group contribute to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
9-ethyl-N-[2-(2-methoxyphenyl)ethyl]purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c1-3-21-11-20-14-15(18-10-19-16(14)21)17-9-8-12-6-4-5-7-13(12)22-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
WNNKACVHSLCISP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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